2-{[7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide
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Overview
Description
2-{[7,7-Dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrano[4,3-d]pyrimidine core with a sulfanyl and propanamide functional group, making it an interesting subject for chemical research and potential pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrano[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrano[4,3-d]pyrimidine ring system.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated intermediate.
Attachment of the Propanamide Group: The final step involves the coupling of the pyrano[4,3-d]pyrimidine derivative with 2-methoxyphenylpropanamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the amide group, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its structural features. It could be studied for its binding affinity to proteins or nucleic acids.
Medicine
In medicine, the compound’s potential pharmacological properties can be explored. Its structural similarity to known bioactive molecules suggests it might have activity against certain diseases or conditions.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2-{[7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved might include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[7,7-Dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylethanamine
- Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-
Uniqueness
Compared to similar compounds, 2-{[7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide stands out due to its specific combination of functional groups and the potential for diverse chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C26H29N3O3S |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-[[7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl]sulfanyl]-N-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C26H29N3O3S/c1-16-10-12-18(13-11-16)23-27-21-14-26(3,4)32-15-19(21)25(29-23)33-17(2)24(30)28-20-8-6-7-9-22(20)31-5/h6-13,17H,14-15H2,1-5H3,(H,28,30) |
InChI Key |
SSICYFCGLBBCKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(COC(C3)(C)C)C(=N2)SC(C)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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